2-Methyl-1,3-benzothiazole-5,6-diol

Description

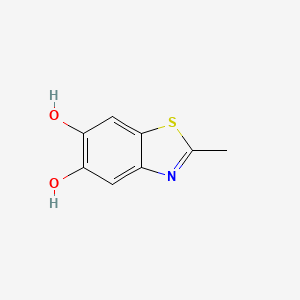

2-Methyl-1,3-benzothiazole-5,6-diol is a benzothiazole derivative featuring a methyl group at position 2 and hydroxyl groups at positions 5 and 6. The benzothiazole core is a heterocyclic aromatic system containing sulfur and nitrogen, which confers unique electronic and chemical properties. Applications of benzothiazole derivatives span pharmaceuticals, fluorescent probes, and polymer precursors, with hydroxyl groups likely enabling participation in coordination chemistry or crosslinking reactions .

Properties

CAS No. |

68252-56-2 |

|---|---|

Molecular Formula |

C8H7NO2S |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

2-methyl-1,3-benzothiazole-5,6-diol |

InChI |

InChI=1S/C8H7NO2S/c1-4-9-5-2-6(10)7(11)3-8(5)12-4/h2-3,10-11H,1H3 |

InChI Key |

SCVRMYXQAOKGMU-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC(=C(C=C2S1)O)O |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2S1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Benzothiazoles

a. 5,6-Diamino-2-methylbenzothiazole (CAS 101258-09-7) This compound replaces the hydroxyl groups of 2-methyl-1,3-benzothiazole-5,6-diol with amino groups. The amino substituents increase nucleophilicity, making it more reactive in electrophilic aromatic substitution or polymerization reactions. In contrast, the diol derivative’s hydroxyl groups favor hydrogen bonding and metal coordination, which may enhance its utility in crystal engineering or supramolecular chemistry .

b. (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole This styryl-substituted benzothiazole () features a methoxy group at position 6 and an azide-functionalized styryl group at position 2. The extended conjugation from the styryl group enhances fluorescence properties, making it suitable for bioimaging.

| Property | This compound | 5,6-Diamino-2-methylbenzothiazole | 6-Methoxy-2-styrylbenzothiazole |

|---|---|---|---|

| Functional Groups | 5,6-diol | 5,6-diamine | 6-methoxy, 2-styryl |

| Reactivity | Hydrogen bonding, metal coordination | Nucleophilic substitution | Photoaffinity labeling, fluorescence |

| Applications | Polymers, coordination chemistry | Polymer precursors | Bioimaging, click chemistry |

Benzothiadiazole Derivatives

4,7-Diphenylethynyl-2,1,3-benzothiadiazole () replaces the thiazole sulfur with a second nitrogen, forming a thiadiazole ring. This increases electron deficiency, making benzothiadiazoles excellent electron acceptors in organic electronics. While this compound lacks such electron-deficient character, its diol groups could stabilize charge-transfer complexes or enhance solubility in polar solvents .

Aliphatic Diols (1,6-Hexanediol)

1,6-Hexanediol () is a linear aliphatic diol with primary hydroxyl groups. Its flexible backbone and lower aromaticity result in higher solubility in nonpolar solvents compared to the rigid, aromatic this compound. However, the latter’s aromatic system may confer UV absorption or fluorescence properties absent in aliphatic diols .

Research Findings and Methodological Considerations

- Hydrogen Bonding : The diol groups in this compound likely form robust hydrogen-bonding networks, as observed in crystalline systems analyzed via graph set theory .

- Structural Validation : If crystallized, SHELX programs () would refine its structure, leveraging hydrogen-bonding motifs for accurate packing analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.